molecular formula C13H15NO3 B1319437 ethyl 6-ethoxy-1H-indole-2-carboxylate CAS No. 26960-62-3

ethyl 6-ethoxy-1H-indole-2-carboxylate

Cat. No. B1319437
CAS RN: 26960-62-3
M. Wt: 233.26 g/mol
InChI Key: YOZPDSFTRJPQAR-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-1H-indole-2-carboxylate is a chemical compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . It belongs to the class of indole derivatives and is commonly used in proteomics research . The compound’s structure consists of an indole ring with an ethoxy group at position 6 and a carboxylate ester at position 2.


Synthesis Analysis

The synthesis of ethyl 6-ethoxy-1H-indole-2-carboxylate involves the reaction of an appropriate indole precursor (such as 1H-indole-2-carboxylic acid) with ethyl alcohol (ethanol) in the presence of a suitable acid catalyst. The esterification process leads to the formation of the desired compound .


Molecular Structure Analysis

  • A carboxylate ester group (COOCH₂CH₃) at position 2 .

Scientific Research Applications

Pharmaceutical Research

Ethyl 6-ethoxy-1H-indole-2-carboxylate may serve as a precursor in synthesizing inhibitors targeting various biological pathways. For instance, similar indole derivatives have been used to prepare interleukin-2 inducible T cell kinase inhibitors , which are significant in regulating immune responses.

Cancer Therapy

Indole compounds have shown potential in treating cancer cells. Derivatives of ethyl indole carboxylates have been investigated for their antiproliferative effects against human leukemia cells . This suggests that ethyl 6-ethoxy-1H-indole-2-carboxylate could be explored for similar antileukemic properties.

Anti-Inflammatory Applications

Indole derivatives have been utilized to synthesize compounds with anti-inflammatory properties. For example, amide conjugates with ketoprofen, derived from indole carboxylic acids, have been studied as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway , which is known to play a role in inflammation and cancer.

Metabolic Disorders

Indole derivatives have been used to create potent antihypertriglyceridemic agents . Research into ethyl 6-ethoxy-1H-indole-2-carboxylate could uncover new treatments for metabolic disorders such as hypertriglyceridemia.

Enzyme Inhibition

This compound may act as an inhibitor for enzymes like Indoleamine 2,3-dioxygenase (IDO) and Human Reticulocyte 15-Lipoxygenase-1 , which are involved in immune response and metabolic processes, respectively.

properties

IUPAC Name

ethyl 6-ethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-16-10-6-5-9-7-12(13(15)17-4-2)14-11(9)8-10/h5-8,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZPDSFTRJPQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-ethoxy-1H-indole-2-carboxylate

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